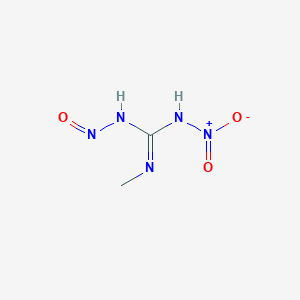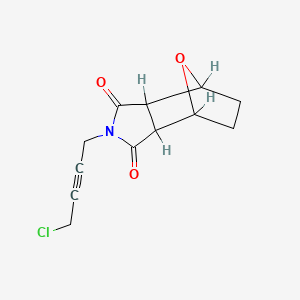![molecular formula C22H37BrSi4 B14466472 {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 72190-76-2](/img/structure/B14466472.png)
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) is a complex organosilicon compound It features a bromo(diphenyl)silyl group attached to a methanetriyl backbone, which is further bonded to three trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of diphenylsilane with bromine to form bromo(diphenyl)silane. This intermediate is then reacted with a methanetriyl precursor and trimethylsilyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products.
化学反应分析
Types of Reactions
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The compound can be reduced using hydride donors like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can oxidize the silicon centers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Reduction: Hydride donors in aprotic solvents.
Oxidation: Oxidizing agents in aqueous or organic solvents.
Major Products
Substitution: Formation of new silyl derivatives.
Reduction: Formation of silanes with reduced silicon centers.
Oxidation: Formation of silanols or siloxanes.
科学研究应用
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) exerts its effects involves the interaction of its silicon centers with various molecular targets. The trimethylsilyl groups provide steric protection, while the bromo(diphenyl)silyl group can participate in electrophilic or nucleophilic reactions. The pathways involved often include the formation of silicon-carbon or silicon-oxygen bonds, which contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Commonly used in hydrosilylation reactions.
Trimethylsilyl chloride: Widely used as a silylating agent.
Uniqueness
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of a bromo(diphenyl)silyl group with three trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
72190-76-2 |
|---|---|
分子式 |
C22H37BrSi4 |
分子量 |
493.8 g/mol |
IUPAC 名称 |
bromo-diphenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37BrSi4/c1-24(2,3)22(25(4,5)6,26(7,8)9)27(23,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
InChI 键 |
JGGUWCOPTRKVPS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



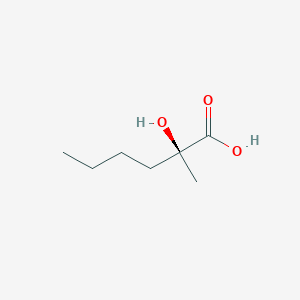

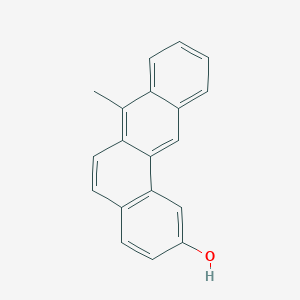
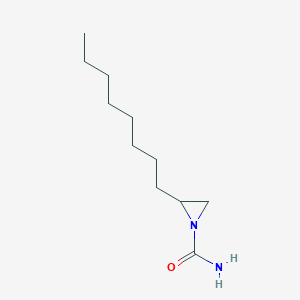
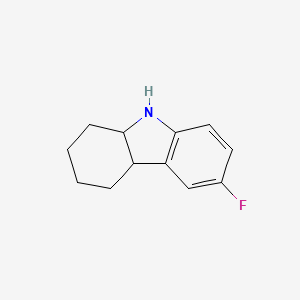
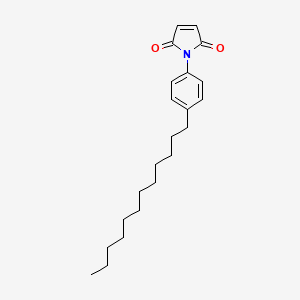
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)

